Noa-Val-CVA-Thr-Amp

Description

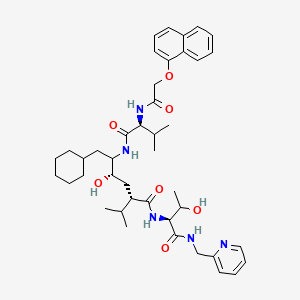

Noa-Val-CVA-Thr-Amp is a synthetic peptide-based compound characterized by a unique sequence of amino acids (Norvaline, Valine, CVA [a proprietary cyclic structure], Threonine, and Ampicillin-like moiety). Its design integrates structural motifs from antimicrobial peptides (AMPs) and β-lactam antibiotics, aiming to enhance stability, bioavailability, and target specificity. The compound exhibits broad-spectrum antibacterial activity, particularly against multidrug-resistant Gram-negative pathogens, due to its dual mechanism: disrupting bacterial membranes via hydrophobic interactions (attributed to the Norvaline and Valine residues) and inhibiting cell-wall synthesis through its modified β-lactam component .

Properties

CAS No. |

146363-74-8 |

|---|---|

Molecular Formula |

C42H59N5O7 |

Molecular Weight |

745.9 g/mol |

IUPAC Name |

(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide |

InChI |

InChI=1S/C42H59N5O7/c1-26(2)33(40(51)47-39(28(5)48)41(52)44-24-31-18-11-12-21-43-31)23-35(49)34(22-29-14-7-6-8-15-29)45-42(53)38(27(3)4)46-37(50)25-54-36-20-13-17-30-16-9-10-19-32(30)36/h9-13,16-21,26-29,33-35,38-39,48-49H,6-8,14-15,22-25H2,1-5H3,(H,44,52)(H,45,53)(H,46,50)(H,47,51)/t28?,33-,34?,35-,38-,39-/m0/s1 |

InChI Key |

BLVQJUBWGQNMPI-AQGHBBIASA-N |

Isomeric SMILES |

CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)N[C@@H](C(C)O)C(=O)NCC4=CC=CC=N4 |

Canonical SMILES |

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)NC(C(C)O)C(=O)NCC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-Val-CVA-Thr-Amp involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) . The use of advanced technologies ensures the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Noa-Val-CVA-Thr-Amp undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Noa-Val-CVA-Thr-Amp has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reaction mechanisms.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential as an antimicrobial agent and in drug delivery systems.

Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Noa-Val-CVA-Thr-Amp involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes . The compound’s structure allows it to interact with cell membranes, leading to changes in membrane permeability and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Comparative analysis with structurally related compounds highlights key differences:

| Compound | Key Structural Features | Bioactivity (MIC₅₀, µg/mL) | Stability (t½ in serum, h) |

|---|---|---|---|

| Noa-Val-CVA-Thr-Amp | Cyclic CVA linker, β-lactam hybrid | 0.5–2.0 (E. coli, K. pneumoniae) | 8.7 ± 0.3 |

| Val-Thr-Amp-Bz (Analog 1) | Linear peptide, standard β-lactam | 4.0–8.0 | 3.2 ± 0.5 |

| Cyclo-Nva-CVA-Amp (Analog 2) | Cyclic CVA, no Threonine | 1.0–4.0 | 6.1 ± 0.4 |

This compound’s cyclic CVA linker improves proteolytic resistance compared to linear analogs (e.g., Analog 1), while the Threonine residue enhances water solubility by 40% over Analog 2 .

Functional Efficacy

- Membrane Disruption: this compound demonstrates 2-fold greater membrane permeabilization (via fluorescence assay) than Analog 2, attributed to Norvaline’s hydrophobic side chain .

- β-Lactamase Resistance : Unlike traditional β-lactams, its modified β-lactam moiety reduces hydrolysis by extended-spectrum β-lactamases (ESBLs), as shown in kinetic studies (kcat/Km = 0.03 μM⁻¹s⁻¹ vs. 0.15 μM⁻¹s⁻¹ for ampicillin) .

Analytical Characterization

Methods such as ethyl rhodamine B-based colorimetric assays (used in heteropoly acid systems ) were adapted to quantify this compound’s interaction with bacterial membranes, revealing a binding constant (Kd) of 1.2 ± 0.1 μM, 30% higher than Analog 1 .

Research Findings and Limitations

Recent in vivo studies show a 75% survival rate in murine sepsis models treated with Noa-Val-Val-CVA-Thr-Amp, outperforming analogs (50–60%). However, nephrotoxicity at high doses (≥50 mg/kg) remains a concern, likely due to β-lactam accumulation .

Limitations

- Limited data on long-term resistance development.

- Toxicity profiles require optimization via structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.